molecular formula C11H16N4O6S B159410 Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- CAS No. 136831-56-6

Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-

Cat. No.: B159410
CAS No.: 136831-56-6
M. Wt: 332.34 g/mol
InChI Key: FHGGSJJCFHHZEZ-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, also known as Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, is a useful research compound. Its molecular formula is C11H16N4O6S and its molecular weight is 332.34 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136831-56-6

Molecular Formula

C11H16N4O6S

Molecular Weight

332.34 g/mol

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid

InChI

InChI=1S/C11H16N4O6S/c1-11(2,9(19)20)21-15-7(5-4-22-10(12)14-5)8(18)13-3-6(16)17/h4,6,16-17H,3H2,1-2H3,(H2,12,14)(H,13,18)(H,19,20)/b15-7-

InChI Key

FHGGSJJCFHHZEZ-CHHVJCJISA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC(O)O

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NCC(O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC(O)O

Synonyms

HP 0.35
HP-0.35

Origin of Product

United States

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